molecular formula C7H7BrN2 B13569312 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B13569312
M. Wt: 199.05 g/mol
InChI Key: KIWNCSCPWXDJQD-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound with a molecular formula of C7H7BrN2. This compound is characterized by a cyclopenta[c]pyridazine ring structure with a bromine atom attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated precursor with a suitable nitrogen-containing compound to form the desired heterocyclic ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5H,6H,7H-cyclopenta[b]pyridine
  • 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate
  • 3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol

Uniqueness

This compound is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWNCSCPWXDJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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